molecular formula C39H30BrP B14576207 Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide CAS No. 61172-33-6

Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide

Cat. No.: B14576207
CAS No.: 61172-33-6
M. Wt: 609.5 g/mol
InChI Key: NHSUBXNEFNDYBO-UHFFFAOYSA-M
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Description

Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide is an organophosphorus compound that features a phosphonium cation. This compound is notable for its unique structure, which includes a phenylphenanthrenyl group attached to a triphenylphosphonium moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 1-phenylphenanthren-9-ylmethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly used.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of various chemical intermediates and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

    Methyltriphenylphosphonium bromide: This compound is similar in structure but has a methyl group instead of the phenylphenanthrenyl group.

    Triphenylphosphine: A simpler compound with three phenyl groups attached to a phosphorus atom.

Uniqueness: Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide is unique due to its phenylphenanthrenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other phosphonium compounds may not be suitable.

Properties

CAS No.

61172-33-6

Molecular Formula

C39H30BrP

Molecular Weight

609.5 g/mol

IUPAC Name

triphenyl-[(1-phenylphenanthren-9-yl)methyl]phosphanium;bromide

InChI

InChI=1S/C39H30P.BrH/c1-5-16-30(17-6-1)35-26-15-27-38-37-25-14-13-24-36(37)31(28-39(35)38)29-40(32-18-7-2-8-19-32,33-20-9-3-10-21-33)34-22-11-4-12-23-34;/h1-28H,29H2;1H/q+1;/p-1

InChI Key

NHSUBXNEFNDYBO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C4=CC=CC=C34)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-]

Origin of Product

United States

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